molecular formula C7H9N3 B1315058 1,2,3,4-Tetrahydropyrido[2,3-b]pyrazine CAS No. 35808-40-3

1,2,3,4-Tetrahydropyrido[2,3-b]pyrazine

Cat. No. B1315058
Key on ui cas rn: 35808-40-3
M. Wt: 135.17 g/mol
InChI Key: HOFCYSNYAFJTSI-UHFFFAOYSA-N
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Patent
US08697739B2

Procedure details

The 5-bromo-6-chloro-3-pyridinesulfonamide derivative (lix) (prepared from the commercially available 5-bromo-6-chloropyridine sulfonyl chloride as shown in Scheme 18) is condensed with diamine (lxxix), (lxxx) or N1,N1,N2,N2-tetramethylethane-1,2-diamine to form tetrahydropyridopyrazine derivative (I-e), (I-f) or (I-d), respectively, as shown.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
5-bromo-6-chloropyridine sulfonyl chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
diamine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:3]=[C:4](S(N)(=O)=O)[CH:5]=[N:6][C:7]=1Cl.BrC1C=CC(S(Cl)(=O)=O)=NC=1Cl.C[N:26](C)[CH2:27][CH2:28][N:29](C)C>>[NH:26]1[C:2]2[CH:3]=[CH:4][CH:5]=[N:6][C:7]=2[NH:29][CH2:28][CH2:27]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC=1C=C(C=NC1Cl)S(=O)(=O)N
Name
5-bromo-6-chloropyridine sulfonyl chloride
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC=1C=CC(=NC1Cl)S(=O)(=O)Cl
Step Two
Name
diamine
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(CCN(C)C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
N1CCNC2=C1C=CC=N2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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